N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [4+2] cycloaddition reaction of diazo compounds with azoles, followed by functional group modifications . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and solid-phase synthesis techniques can enhance the efficiency and yield of the desired product . Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Scientific Research Applications
N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases such as cancer, viral infections, and bacterial infections.
Mechanism of Action
The mechanism of action of N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of viral polymerases or interfere with the replication of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]-triazine derivatives: These compounds share a similar triazine core and exhibit comparable biological activities.
Tetrazolo[1,5-b][1,2,4]-triazine derivatives: These compounds also possess a triazine core and have been studied for their antiviral and anticancer properties.
Uniqueness
N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-butyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-5-10-19-16(24)15-17(25)23-12-11-22(18(23)21-20-15)13-6-8-14(9-7-13)26-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMGKKBDZIEBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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